Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate
Overview
Description
“Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate” is a chemical compound that contains a trifluoromethylpyridine (TFMP) moiety . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of this compound could involve the reaction of 2-(4-hydroxyphenoxy)propionic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in dimethyl sulfate . Other methods of synthesizing similar compounds have been reported, such as the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a pyridine ring, and a sulfonyl group attached to the pyridine ring . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could include the transformation of the free amine into other compounds by reducing amination . Other reactions could involve the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .Scientific Research Applications
Synthesis of Heterocyclic Systems
This compound has been utilized as a reagent in the synthesis of heterocyclic systems, demonstrating its versatility in organic chemistry. For instance, studies have shown its use in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other complex molecules. These heterocyclic compounds are of interest due to their potential pharmacological properties and as intermediates in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Acaricidal Properties
The structural features of methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate suggest its potential use in pest control. A novel acaricide, commonly named amidoflumet, was synthesized from a similar compound, demonstrating the potential of such chemicals in developing new pest control agents. The orientations of its side chains and the presence of an intramolecular N—H⋯O hydrogen bond indicate its activity (Kimura & Hourai, 2005).
Precursor for Synthesizing Polyfunctional Heterocyclic Systems
Further research has explored its role as a precursor in the synthesis of polyfunctional heterocyclic systems. This capability is critical for the development of molecules with varied biological activities and potential applications in medicinal chemistry. The versatility of these compounds as synthons for preparing polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, and pyridazines, highlights the compound's utility in synthesizing complex organic molecules with potential therapeutic uses (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-3-(dimethylamino)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O4S/c1-18(2)6-9(11(19)22-3)23(20,21)10-8(13)4-7(5-17-10)12(14,15)16/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJOKWZQGOOWIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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